Carminazone

Description

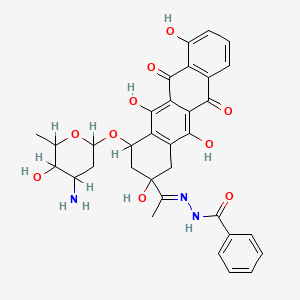

Structure

2D Structure

Properties

CAS No. |

69428-33-7 |

|---|---|

Molecular Formula |

C33H33N3O10 |

Molecular Weight |

631.6 g/mol |

IUPAC Name |

N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |

InChI |

InChI=1S/C33H33N3O10/c1-14-27(38)19(34)11-22(45-14)46-21-13-33(44,15(2)35-36-32(43)16-7-4-3-5-8-16)12-18-24(21)31(42)26-25(29(18)40)28(39)17-9-6-10-20(37)23(17)30(26)41/h3-10,14,19,21-22,27,37-38,40,42,44H,11-13,34H2,1-2H3,(H,36,43)/b35-15+ |

InChI Key |

GFQOJYALKHTCKE-PTEHHBOZSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

Synonyms |

carminazone carminazone monohydrochloride, (2S-cis)-isomer carminomycin benzoyl hydrazone |

Origin of Product |

United States |

Synthetic Chemistry and Methodologies for Carminazone and Its Derivatives

Retrosynthetic Analysis of the Carminazone Scaffold

A formal, detailed retrosynthetic analysis for the de novo total synthesis of this compound is not a prominent topic in peer-reviewed chemical literature. The compound is consistently identified as a semisynthetic derivative, meaning its synthesis typically begins with a complex, biologically-produced starting material. researchgate.netkarger.com

In the context of its established semisynthetic origin, a logical retrosynthetic disconnection of this compound (I) would sever the hydrazone bond. This disconnection simplifies the structure into two key precursors: the natural anthracycline antibiotic, carminomycin (II), and benzoylhydrazine (III). This approach represents the most practical and documented pathway to the this compound scaffold.

Figure 1: Retrosynthetic disconnection of this compound (I) into its semisynthetic precursors, Carminomycin (II) and Benzoylhydrazine (III).

Total Synthesis Approaches to this compound and its Stereoisomers

The scientific literature does not provide established or widely-cited methodologies for the total synthesis of this compound or its stereoisomers from simple starting materials. The chemical community has largely focused on the modification of the parent compound, carminomycin, which is readily available from microbial sources. karger.com As such, specific convergent, linear, or stereoselective total synthesis strategies aimed at constructing the complete this compound molecule from the ground up are not documented.

Convergent Synthetic Strategies

There are no specific convergent total synthesis strategies for this compound reported in the literature. A hypothetical convergent approach would involve the independent synthesis of the complex tetracyclic aglycone and the daunosamine (B1196630) sugar moiety, followed by their glycosylation and subsequent modification, but this has not been described for this compound itself.

Linear Synthetic Pathways

Detailed linear synthetic pathways for the total synthesis of this compound are not available in the scientific literature. Such a pathway would involve the sequential construction of the molecule, a process that would be exceptionally lengthy and complex for an anthracycline, making the semisynthetic route far more efficient.

Stereoselective and Enantioselective Methodologies

While the synthesis of anthracyclines in general presents significant stereochemical challenges, no specific stereoselective or enantioselective methodologies have been published for a total synthesis of this compound. The stereocenters of this compound are derived directly from the natural product carminomycin, thus preserving the stereochemistry of the parent molecule.

Semisynthetic Derivatization of Carminomycin to this compound

The established and documented method for producing this compound is the semisynthetic derivatization of carminomycin. researchgate.net this compound is specifically the 13-benzoylhydrazone of carminomycin. researchgate.netcnjournals.com This modification is achieved through the chemical reaction between carminomycin and benzoylhydrazine. researchgate.net

Chemical Transformations and Reaction Mechanisms

The primary chemical transformation in the synthesis of this compound from carminomycin is the formation of a hydrazone. This reaction involves the condensation of the ketone functional group at the C-13 position of the carminomycin side chain with the terminal amine of benzoylhydrazine.

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the benzoylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon (C-13) of carminomycin. This step forms a tetrahedral intermediate.

Proton Transfer: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions, which are often mildly acidic to catalyze the process. The elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final this compound product.

This reaction is a classic example of imine/hydrazone formation from a ketone and a hydrazine (B178648) derivative. The resulting this compound molecule incorporates the benzoylhydrazide moiety at the C-13 position, altering the chemical properties of the parent anthracycline. researchgate.netcnjournals.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like anthracyclines to maximize yield and purity. For anthracyclines, this involves fine-tuning both the creation of the aglycone (the tetracyclic core) and the subsequent glycosylation and derivatization steps.

Research on the synthesis of related anthracyclinones, such as carminomycinone (B27442) and daunomycinone, provides insight into the optimization challenges. Key reactions include Friedel-Crafts cyclizations, Diels-Alder reactions, and various condensation strategies to build the tetracyclic ring system. beilstein-journals.orgacs.org Optimization parameters typically involve the choice of Lewis acid catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of (±)-carminomycinone, the O-demethylation of (±)-daunomycinone using anhydrous aluminum chloride in benzene (B151609) is a near-quantitative reaction when optimized. acs.org

A significant challenge in anthracycline synthesis is the stereoselective introduction of hydroxyl groups. The reduction of ketone intermediates is a pivotal step, where the choice of reducing agent and conditions dictates the stereochemical outcome. Reagents like sodium borohydride (B1222165) are used, but conditions must be carefully controlled to achieve the desired isomer. google.com

For the final step in creating this compound itself—the formation of the benzoylhydrazone from the carminomycin ketone—optimization would focus on standard parameters for imine/hydrazone formation. This includes controlling the pH, temperature, and stoichiometry of the reactants (carminomycin and benzoylhydrazine) to drive the reaction to completion and minimize side products.

Modern approaches to reaction optimization, such as Design of Experiments (DoE) and the use of machine learning algorithms, are being applied to complex syntheses. universiteitleiden.nl These methods allow for the systematic and efficient exploration of a wide range of variables to identify the optimal conditions for yield and selectivity, and could be applied to enhance the production of this compound.

A summary of key optimization considerations for related anthracycline syntheses is presented below.

| Reaction Type | Key Parameters for Optimization | Typical Reagents/Conditions | Expected Outcome |

| Aglycone C-Ring Annulation | Lewis acid catalyst, solvent, temperature | AlCl₃, SnCl₄; Nitrobenzene, CH₂Cl₂; -20°C to RT | Formation of tetracyclic core |

| C-7 Ketone Reduction | Reducing agent, solvent, temperature | Sodium borohydride (NaBH₄); Methanol; 0°C | Stereoselective formation of C-7 alcohol |

| C-14 Functionalization | Brominating agent, solvent, light exposure | Bromine (Br₂) in dioxane | Selective bromination for further modification |

| Glycosylation | Glycosyl donor, promoter, temperature | Protected sugar donors (e.g., daunosamine derivatives), AgOTf, TMSOTf; -78°C to RT | Attachment of sugar moiety at C-7 |

| Hydrazone Formation | pH, solvent, stoichiometry | Carminomycin, Benzoylhydrazine, acidic catalyst (optional) | Formation of this compound |

Design and Synthesis of Novel this compound Analogs and Hybrid Structures

The design of novel anthracycline analogs is a major focus of research, aimed at improving efficacy and reducing side effects like cardiotoxicity. ineosopen.org Strategies for creating this compound analogs can be inferred from the extensive work on doxorubicin (B1662922), daunorubicin, and carminomycin. Modifications are typically made at three key positions: the aglycone skeleton, the C-9 side chain, and the daunosamine sugar moiety.

Aglycone Modification: The tetracyclic core of this compound, derived from carminomycinone, can be altered. For example, removing specific hydroxyl groups or introducing new substituents on the aromatic rings can modulate the molecule's electronic properties and interactions with DNA. rsc.org Domino carbopalladation reactions have been developed as a flexible method to create diverse anthracycline aglycone mimics from simple starting materials. beilstein-journals.org

Side Chain and Sugar Moiety Modification: The daunosamine sugar is crucial for DNA binding, and modifications here are common. usp.br Replacing the daunosamine with other sugar derivatives or non-sugar moieties has been explored. For instance, analogs of carminomycin have been synthesized where the daunosamine is replaced with (cis- and trans-3-aminocyclohexane)thio groups. nih.gov Furthermore, introducing lipophilic residues into the quinone part of the molecule or acylating the sugar's amino group are other strategies to create novel derivatives. ineosopen.org Third-generation anthracyclines have been developed by substituting the amino function on the sugar with an azide (B81097) group, which has shown promise in overcoming drug resistance. usp.br

Given that this compound is a hydrazone, a key point for creating novel analogs would be the modification of the benzoylhydrazine part of the molecule. Synthesizing a library of this compound analogs by reacting carminomycin with a variety of substituted hydrazines is a straightforward and powerful approach to new structures.

| Analog Type | Synthetic Strategy | Potential Improvement |

| Aglycone Analogs | Total synthesis using methods like Diels-Alder or domino carbopalladation. beilstein-journals.org | Altered DNA binding, modified redox potential. |

| Sugar-Modified Analogs | Glycosylation with non-natural sugars; replacement of the sugar with other cyclic systems. nih.gov | Improved cell uptake, evasion of drug efflux pumps. |

| Hydrazone Library | Reaction of carminomycin with a diverse set of substituted hydrazines. | Modified solubility, stability, and target engagement. |

| Hybrid Structures | Conjugation to other molecules, such as peptides or oligonucleotides. medkoo.com | Targeted drug delivery, novel mechanisms of action. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Modern pharmaceutical synthesis increasingly emphasizes green chemistry principles to reduce environmental impact and improve safety. royalsocietypublishing.org For a complex molecule like this compound, this involves considering atom economy, using safer solvents, reducing derivatization steps, and employing catalytic methods. acs.org

The industrial production of anthracyclines like doxorubicin often relies on semi-synthesis from a fermented precursor, which is an inherently greener starting point than a lengthy total synthesis. usp.brhilarispublisher.com The biosynthesis of the carminomycin precursor via fermentation in Streptomyces species is a key sustainable step. nih.gov

Further green improvements can be made in the chemical conversion steps. This includes:

Safer Solvents: Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724), 2-methyl-tetrahydrofuran, or ionic liquids where feasible. royalsocietypublishing.org

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. For example, developing catalytic methods for hydroxylations or other functional group interconversions would be a significant green advancement. acs.org The use of enzymes for specific transformations, such as selective acylation or deacylation, can avoid the need for protecting groups, thereby shortening the synthesis and reducing waste. acs.org

Energy Efficiency: Performing reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of biocatalytic or chemocatalytic methods that operate under mild conditions is a key goal.

Combinatorial Biosynthesis: Genetic engineering of the biosynthetic pathways in Streptomyces can produce novel anthracycline structures directly, potentially eliminating several downstream chemical steps. researchgate.net This approach, also known as mutasynthesis, offers a powerful and sustainable route to new analogs.

Industrial-Scale Research and Process Chemistry Considerations for this compound Production

The industrial-scale production of an anthracycline like this compound would almost certainly follow the semi-synthetic model used for doxorubicin and other clinical analogs. usp.brhilarispublisher.com Process chemistry focuses on developing a manufacturing process that is safe, robust, scalable, and economically viable. medkoo.com

Fermentation: Large-scale fermentation of a high-producing Streptomyces strain to generate the precursor, carminomycin (or its parent, daunorubicin). nih.gov Optimization at this stage involves fine-tuning the culture media, pH, temperature, and aeration to maximize the titer of the desired antibiotic.

Isolation and Purification: Extraction of the precursor from the fermentation broth and purification using techniques like chromatography. This step must be highly efficient to provide a pure starting material for chemical synthesis.

Semi-Synthesis: Chemical conversion of the purified carminomycin into this compound. This involves the single step of reacting carminomycin with benzoylhydrazine. Key process chemistry considerations for this step include:

Scalability: Ensuring the reaction can be performed safely and efficiently in large reactors (up to 50 L or more). nih.gov This involves managing heat transfer, mixing, and reagent addition.

Process Safety: A thorough risk assessment of the reaction, including thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) to identify and control any potential thermal hazards.

Impurity Profiling: Identifying, characterizing, and controlling any impurities formed during the synthesis and purification. This is a critical requirement for regulatory approval.

Crystallization and Polymorph Control: Developing a robust crystallization process to ensure the final product has consistent purity, particle size, and solid-state form (polymorph).

The transfer of this process to a contract manufacturing organization (CMO) would require a detailed technical package outlining every step, control, and specification to ensure consistent production. nih.gov

Molecular and Subcellular Interaction Studies of Carminazone

Ligand-Macromolecule Binding Studies of Carminazone

The interaction of small molecules with macromolecules such as nucleic acids and proteins is a cornerstone of their biological activity. The following subsections explore the binding characteristics of carminomycin.

Carminomycin I, an anthracycline antibiotic, is known to exert its biological effects primarily through its interaction with DNA. ontosight.aiontosight.ai The primary mode of this interaction is through intercalation, where the planar chromophore of the molecule inserts itself between the base pairs of the DNA double helix. ontosight.ai This intercalation process disrupts the normal structure and function of DNA, subsequently inhibiting nucleic acid synthesis and triggering apoptosis in cancer cells. ontosight.ai

Studies have shown that carminomycin's ability to form DNA adducts is dependent on its chemical structure and often requires an activating agent like formaldehyde. ingentaconnect.com For instance, carminomycin I, in the presence of formaldehyde, can form site-specific adducts with DNA, leading to blockages in transcription. ingentaconnect.com This interaction is analogous to other well-known anthracyclines like Adriamycin. ingentaconnect.com The binding of anthracyclines can also be influenced by the DNA sequence. For example, the binding affinity of the related compound daunomycin has been shown to differ between d(CGATCG) and d(CGTACG) sequences, suggesting a degree of sequence preference. researchgate.net While intercalation is the main binding mode, interactions in the DNA grooves may also play a role in stabilizing the complex. researchgate.net Furthermore, the interaction of carminomycin-iron complexes with DNA can lead to thiol-dependent DNA damage through the generation of reactive oxygen species. psu.edu

Carminomycin has been shown to be a potent inhibitor of several key enzymes involved in DNA metabolism. It is a known inhibitor of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. ontosight.ai Additionally, new semi-synthetic derivatives of carminomycin have demonstrated the ability to inhibit topoisomerase I at low concentrations. researchgate.net

In contrast to its inhibitory effects on topoisomerases, carminomycin acts as a substrate for the enzyme Carminomycin 4-O-methyltransferase (DnrK). This enzyme is involved in the biosynthesis of other anthracyclines, such as daunorubicin. nih.govnih.gov Structural and functional studies of DnrK have provided kinetic parameters for its interaction with its native substrate, carminomycin. nih.govacs.org The enzyme exhibits a specific affinity for carminomycin, facilitating its methylation. microbiologyresearch.org Interestingly, DnrK has shown a unique permissivity, being able to accept a wide range of other structurally diverse compounds as substrates, including flavonoids and polyketides. nih.govnih.govacs.orgacs.org

One study also investigated the effect of carminomycin on RNA-dependent DNA polymerase (reverse transcriptase) and found it to have a highly specific inhibitory effect on this enzyme system when compared to adriamycin and daunomycin. nih.gov

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| Carminomycin | Data not available | Data not available | Data not available | nih.govacs.org |

Specific in vitro receptor binding assays for this compound or carminomycin with defined molecular targets, providing quantitative data such as Kd (dissociation constant) or IC50 values, were not identified in the reviewed literature. One study noted that carminomycin I localizes to the Golgi complex in clear cell renal carcinoma cells, and this sequestration is critical for its antiproliferative effects. nih.gov However, this study focuses on intracellular localization rather than a classical receptor-ligand binding assay with a purified receptor.

Structural Biology Investigations of this compound-Target Complexes

Structural biology techniques are invaluable for providing an atomic-level understanding of how a compound interacts with its biological target.

While X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecule-target complexes, no specific crystallographic data for this compound complexed with a protein or DNA was found in the search results. libretexts.orgwikipedia.orgnih.govpan.pl However, a recent study reported the ligand-bound crystal structure of the enzyme Carminomycin 4-O-methyltransferase (DnrK) with its native acceptor, carminomycin. nih.govnih.govacs.orgacs.orgbuffalo.edu This structural information is key to understanding the enzyme's substrate specificity and catalytic mechanism. jmb.or.kr The availability of such crystal structures provides a detailed view of the active site and the specific interactions that govern the binding and modification of carminomycin. nih.govnih.gov

No studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the interactions of this compound or carminomycin with specific protein or DNA targets were identified in the reviewed literature. NMR spectroscopy is a versatile tool for studying molecular interactions in solution, providing information on binding interfaces, conformational changes, and dynamics, but its application to this compound or its direct analogs in this context has not been reported. aps.orgnih.govresearchgate.netnih.govlibretexts.org

Cryo-Electron Microscopy Studies of this compound Complexes

To date, there are no published cryo-electron microscopy (cryo-EM) studies detailing the structure of this compound in complex with any macromolecule.

Cryo-EM is a revolutionary technique in structural biology used to determine the high-resolution, three-dimensional structure of biological macromolecules in their near-native state. keystonesymposia.orgunifi.it For a small molecule like this compound, cryo-EM would be employed to visualize its interaction with a larger biological partner, such as a protein or nucleic acid. nih.govhelsinki.fi The process involves flash-freezing a solution containing the purified this compound-macromolecule complex, which preserves its native conformation in a thin layer of vitreous ice. nih.gov Thousands of two-dimensional images of individual complexes are then captured using a transmission electron microscope and computationally reconstructed into a 3D model. unifi.itnyu.edu

Such a study would provide atomic-level insights into the precise binding site of this compound on its target, revealing the specific amino acid residues or nucleotides involved in the interaction. This information is invaluable for understanding the compound's mechanism of action and for the rational design of new therapeutic agents. keystonesymposia.org

Molecular Dynamics Simulations and Conformational Analysis of this compound

There is no specific research available in the scientific literature detailing molecular dynamics (MD) simulations or a comprehensive conformational analysis of this compound.

Molecular dynamics is a computational method used to simulate the physical movements of atoms and molecules over time. numberanalytics.comnih.gov For a molecule like this compound, MD simulations would provide critical insights into its structural flexibility, preferred shapes (conformations), and dynamic behavior in a solution or when interacting with a biological target. nih.govnih.gov By solving Newton's equations of motion for the system, researchers can generate a trajectory that reveals how the molecule folds, changes shape, and interacts with its environment at an atomic level. researchgate.netmdpi.com

Conformational analysis, often performed in conjunction with MD simulations, aims to identify the low-energy, stable three-dimensional arrangements of a molecule. numberanalytics.comnih.gov This analysis is crucial for understanding how this compound might orient itself to bind to a receptor or enzyme active site. The results from these simulations, typically including root mean square displacement (RMSD) and root mean square fluctuation (RMSF) values, would quantify the stability of the molecule and the flexibility of its constituent parts. researchgate.net

A hypothetical data table for such an analysis is presented below to illustrate the type of data that would be generated.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformational State | Dihedral Angle (°) | Potential Energy (kcal/mol) | Population (%) |

| A | 45.2 | -15.8 | 65 |

| B | 167.0 | -12.1 | 25 |

| C | -60.5 | -9.5 | 10 |

This table is for illustrative purposes only. The values are not based on actual experimental data for this compound.

Cellular and Subcellular Distribution and Localization of this compound (In Vitro)

Specific studies on the in vitro cellular and subcellular distribution of this compound have not been reported in the scientific literature.

Determining where a compound accumulates within a cell is fundamental to understanding its biological activity and potential toxicity. The primary method for visualizing the subcellular distribution of small molecules is fluorescence microscopy. nih.govnih.gov If this compound possesses intrinsic fluorescent properties, it could be directly observed in living cells using techniques like confocal microscopy. biorxiv.org If not, it would need to be conjugated with a fluorescent tag, although this could potentially alter its distribution. nih.gov

These imaging studies would reveal whether this compound localizes to specific organelles such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes, or if it is distributed throughout the cytoplasm. nih.gov This localization provides clues about its mechanism of action; for example, accumulation in the nucleus might suggest an interaction with DNA or transcription factors.

Bioreactivity Profiling and Metabolite Identification (In Vitro, Non-Enzymatic)

There is no available data from in vitro studies on the non-enzymatic bioreactivity or metabolite profile of this compound.

Non-enzymatic reactions refer to the chemical transformations a compound can undergo within a biological system without the aid of enzymes. nih.gov These can include reactions with endogenous molecules, hydrolysis, or oxidation. Identifying such reactivity is important, as the resulting products, or metabolites, may have their own biological effects.

In vitro metabolite profiling is used to discover and identify the products formed from a parent compound. wuxiapptec.comadmescope.com This is typically performed by incubating the compound in a relevant biological matrix (like plasma or a cell culture medium) and analyzing the mixture over time using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). wuxiapptec.comnih.gov This approach allows for the detection and structural elucidation of any non-enzymatically formed metabolites. europa.eu

A data table from such a study would typically list the identified metabolites and their structural modifications relative to the parent compound, this compound.

Table 2: Hypothetical Non-Enzymatic Metabolites of this compound (In Vitro)

| Metabolite ID | Proposed Transformation | Mass Shift (Da) |

| M1 | Hydroxylation | +16 |

| M2 | Glucuronidation | +176 |

| M3 | N-dealkylation | -28 |

This table is for illustrative purposes only. The data is hypothetical and not based on published research for this compound.

Pharmacological and Biological Activity Investigations of Carminazone Preclinical Models

In Vitro Pharmacological Profiling of Carminazone

The in vitro evaluation of a compound is a critical first step in drug discovery, providing insights into its potential efficacy and mechanism of action at a cellular level. nih.gov This section details the available data on this compound and its parent compound, Carminomycin, in various in vitro assays.

Cell Line-Based Efficacy Studies (e.g., cell proliferation, cytotoxicity, apoptosis)

The cytotoxic potential of anthracyclines and their derivatives is a cornerstone of their antitumor activity. Studies on derivatives of Carminomycin, the parent compound of this compound, have been conducted to assess their efficacy against various cancer cell lines.

One study focused on the synthesis and biological activity of (R)-2'-fluorocarminomycin, a derivative of Carminomycin. cdnsciencepub.com In vitro cytotoxicity tests revealed that this fluoro-derivative exhibited high potency, equivalent to that of the natural parent Carminomycin, against five different human cancer cell lines. cdnsciencepub.com The specific cell lines and their corresponding 50% inhibitory concentration (IC-50) values are detailed below. cdnsciencepub.com These findings are significant as they suggest that structural modifications to the Carminomycin scaffold can retain potent cytotoxic activity. cdnsciencepub.com Further research has indicated that Carminomycin derivatives are promising agents because they maintain the ability of the parent compound to overcome multi-drug resistance (MDR) in various types of tumor cells. portico.org

Table 1: In Vitro Cytotoxicity of (R)-2'-fluorocarminomycin and Parent Carminomycin Both compounds showed equally high potencies in these tests.

| Cell Line | Cancer Type | IC-50 (µg/mL) |

|---|---|---|

| A2780DDP | Human Ovarian | <0.001 - 0.03 |

| A2780S | Human Ovarian | <0.001 - 0.03 |

| HCT-116 | Human Colon | <0.001 - 0.03 |

| HCT/VM46 | Human Colon | <0.001 - 0.03 |

| HCT/VP35 | Human Colon | <0.001 - 0.03 |

Source: cdnsciencepub.com

In contrast, a different study on nine other semisynthetic derivatives of Carminomycin and Rubomycin showed a lower cytostatic effect on murine lymphadenosis cells (NK/LI) compared to the original antibiotics. ebi.ac.uk This highlights that the specific structural modification is critical to the resulting biological activity.

Effects on Cellular Signaling Pathways (e.g., phosphorylation, gene expression)

Despite the recognized antitumor properties of the parent compound Carminomycin and its derivatives, detailed investigations into the specific effects of this compound on cellular signaling pathways are not available in the reviewed scientific literature. Key signaling cascades often implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which regulate cell proliferation, apoptosis, and inflammation, have not been explicitly studied in relation to this compound. frontiersin.orgmdpi.commdpi.comwikipedia.org Consequently, there is no specific data on how this compound might alter phosphorylation events or regulate gene expression within these or other cellular pathways. microbenotes.combyjus.comsavemyexams.com

High-Throughput Screening (HTS) of this compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries to identify potential therapeutic candidates. bmglabtech.comnih.govwikipedia.org However, based on the available literature, there is no evidence to suggest that libraries of this compound or its derivatives have been subjected to HTS campaigns. The creation of specialized compound libraries, including those for natural product derivatives, is a common practice to facilitate such screening efforts, but specific libraries for this compound have not been documented. targetmol.comsygnaturediscovery.comsigmaaldrich.com

Studies on Yeast Mutants and Microbial Systems

Yeast and other microbial systems serve as valuable tools in biological research, partly for screening compounds with potential therapeutic activity. nih.gov this compound, specifically the benzoylhydrazone of Carminomycin, was synthesized during studies of semisynthetic derivatives of Carminomycin. karger.com These investigations utilized yeast mutants with distorted cell membranes as a detection system, presumably to identify compounds with antitumor or antibacterial properties. karger.com

While specific results of this compound in these yeast assays are not detailed, the context suggests its development was part of a broader effort to identify biologically active molecules. The use of microbial systems to evaluate the antimicrobial activity of compounds is a well-established field, with studies demonstrating that various natural and synthetic agents can inhibit the growth of bacteria, fungi, and other microorganisms. nih.govdsagrow.complos.orgmdpi.commdpi.com

In Vivo Pharmacological Efficacy Studies in Animal Models

Preclinical animal models are indispensable for evaluating the efficacy of potential drug candidates in a complex biological system before they can be considered for human trials.

Dose-Response Characterization in Preclinical Disease Models (e.g., lymphosarcoma Lyo-l in mice)

The parent compound, Carminomycin, has demonstrated high antitumor activity against the solid tumor strain lymphosarcoma LIO-1 in mice. ebi.ac.uk This particular model is a key benchmark for assessing the efficacy of its derivatives. While direct dose-response data for this compound in the Lyo-1 model is not specified in the reviewed literature, studies on other closely related derivatives provide significant insight into the in vivo potential of this chemical class.

One study investigated five derivatives of Carminomycin and Rubomycin, including 14-chlorcarminomycin. nih.gov While most derivatives were found to be less active than the parent antibiotics, 14-chlorcarminomycin showed a significant inhibition of P-388 leukemia development in mice, with the average lifespan of the treated mice reaching 165% compared to the control group. nih.gov

Another derivative, (R)-2'-fluorocarminomycin, was tested against P-388 murine leukemia in vivo. Its antitumor activity was found to be the same as the parent Carminomycin, although it was four times less potent. cdnsciencepub.com

A patent for N-acyl derivatives of Carminomycin provides dose-response data for N-trifluoroacetyl-carminomycin against P388 leukemia in mice, showing its activity in comparison to other established anthracyclines. google.com

Table 2: Comparative Antitumor Activity of N-trifluoroacetyl-carminomycin Against P388 Leukemia in Mice (Treatment administered intraperitoneally on days 5, 9, and 13 after tumor inoculation)

| Compound | Dose (mg/kg) | T/C (%)* |

|---|---|---|

| Daunorubicin | 8 | 126 |

| 4 | 115 | |

| 2 | 122 | |

| 1 | 117 | |

| 0.5 | 108 | |

| Doxorubicin (B1662922) | 8 | 185 |

| 4 | 141 | |

| 2 | 126 | |

| 1 | 122 | |

| 0.5 | 106 | |

| N-trifluoroacetyl-carminomycin | 25 | 123 |

| 12.5 | 104 | |

| 6.25 | 106 | |

| 3.1 | 106 | |

| 1.56 | 105 |

\T/C % refers to the ratio of the median survival time of the treated group to the control group, expressed as a percentage. A higher value indicates greater antitumor efficacy.* Source: google.com

Efficacy in Specific Animal Models of Pathophysiology

Investigations into the efficacy of this compound have been documented in murine cancer models. Specifically, its antitumor activity was assessed in mice with lymphosarcoma L10-1. researchgate.net These early studies aimed to characterize the therapeutic potential of this derivative in a relevant pathophysiological context. The compound was shown to interact with DNA, a mechanism common to anthracycline antibiotics. hodoodo.com

Comparative Efficacy with Benchmark Compounds in Animal Models

When evaluated against its parent compound, Carminomycin, in preclinical models, this compound demonstrated a distinct profile. In studies involving mice with lymphosarcoma L10-1, this compound was found to possess lower antitumor activity than Carminomycin. researchgate.net Concurrently, it was observed to be less toxic than the benchmark compound in these animal models. researchgate.net This suggests that the chemical modification of Carminomycin to form this compound resulted in a compound with an altered efficacy and toxicity balance.

Pharmacokinetic (PK) and Biotransformation Analysis in Preclinical Animal Models

Detailed pharmacokinetic and biotransformation data for this compound in preclinical animal models are not extensively available in the public scientific literature. The following subsections represent areas where data would be required for a comprehensive profile, but specific findings for this compound have not been identified.

Absorption and Distribution Dynamics in Animal Tissues

Specific studies detailing the absorption and distribution of this compound in various animal tissues following administration are not publicly documented.

Metabolic Fate and Enzyme-Mediated Transformations in Animal Systems

Information regarding the metabolic pathways of this compound, including its metabolites and the enzymes responsible for its transformation in animal systems, is not available in the reviewed scientific literature.

Elimination and Excretion Pathways in Animal Models

The routes and rates of elimination and excretion of this compound and its potential metabolites from the body in preclinical animal models have not been described in available research.

Toxicokinetic Investigations in Preclinical Animal Models

While comparative toxicity studies indicate that this compound is less toxic than Carminomycin in mice, comprehensive toxicokinetic studies are not available in the public domain. researchgate.net Such investigations, which would quantify the relationship between the dose, systemic exposure, and toxic effects over time, have not been published.

Identification and Validation of Preclinical Biomarkers for this compound Activity

The identification and validation of preclinical biomarkers are crucial steps in the development of new therapeutic agents. wuxiapptec.comcrownbio.com Biomarkers can provide insights into a drug's mechanism of action, help in patient selection, and serve as early indicators of treatment response or resistance. crownbio.comnih.gov For the chemical compound this compound, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a notable lack of specific, validated preclinical biomarkers for its activity.

While research into this compound has explored its chemical properties and potential as a pharmacological agent, dedicated studies to identify and validate corresponding biomarkers appear to be limited or not widely published. In drug development, such biomarkers are typically categorized as pharmacodynamic, predictive, prognostic, or safety biomarkers. wuxiapptec.comnih.gov

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug has reached its intended target and produced a biological effect. nih.govcancer.gov For a compound like this compound, a PD biomarker would ideally be a measurable molecular or cellular change that occurs in response to treatment in preclinical models, such as cell cultures or animal models. cancer.govevotec.com The development of such biomarkers is essential for making informed decisions about dosing and scheduling in early-phase clinical trials. nih.gov

Predictive biomarkers are used to identify individuals who are most likely to respond to a particular treatment. crownbio.com The identification of predictive biomarkers for this compound would require screening in diverse preclinical models (e.g., a panel of cancer cell lines) to correlate molecular characteristics with sensitivity or resistance to the compound. evotec.comcrownbio.com This process often involves multi-omics approaches, including genomics, transcriptomics, and proteomics, to uncover molecular signatures associated with drug response. crownbio.com

The validation of any potential biomarker is a rigorous process that ensures its analytical and clinical reliability. wuxiapptec.com This involves demonstrating that the biomarker is a consistent and accurate indicator of the biological or clinical endpoint it is intended to represent. wuxiapptec.com

Given the absence of specific data for this compound, the following table outlines the types of studies and data that would be necessary for the identification and validation of its preclinical biomarkers, based on general principles of drug development.

| Phase | Objective | Preclinical Models/Methods | Potential Biomarkers |

| Discovery | To identify candidate biomarkers associated with this compound's mechanism of action and sensitivity. | In vitro screening (e.g., cancer cell line panels), proteomic and genomic analyses of treated vs. untreated cells. | Gene expression signatures, protein phosphorylation status, specific mutations. |

| Validation | To confirm the association between the biomarker and this compound's activity. | In vivo studies in animal models (e.g., patient-derived xenografts), correlation of biomarker expression with tumor response. | Changes in tumor size, levels of circulating tumor DNA (ctDNA), imaging markers. |

| Translational | To assess the feasibility of measuring the biomarker in a clinical setting. | Development of robust assays for use on human samples (e.g., biopsies, blood). | Clinically measurable proteins, nucleic acids, or metabolites. |

Structure Activity Relationship Sar and Rational Design of Carminazone Analogs

Elucidation of Key Pharmacophoric Features of Carminazone

The pharmacophoric features of a molecule are the essential steric and electronic characteristics necessary to ensure optimal interactions with a specific biological target. While specific studies detailing the comprehensive pharmacophoric model of Caroxazone are not extensively available, a theoretical model can be proposed based on its chemical structure and the general principles of medicinal chemistry.

The key pharmacophoric features of the Caroxazone scaffold are hypothesized to include:

Aromatic Ring: The benzene (B151609) ring of the benzoxazinone core likely engages in hydrophobic and/or π-π stacking interactions within the target's binding pocket. This aromatic system is a crucial anchor for the molecule.

Hydrogen Bond Acceptors: The Caroxazone structure presents multiple hydrogen bond acceptors. The carbonyl oxygen of the oxazinone ring, the ether oxygen within the same ring, and the carbonyl oxygen of the acetamide side chain are all potential sites for forming hydrogen bonds with amino acid residues in the target protein.

Hydrogen Bond Donor: The primary amide (-NH2) group on the acetamide side chain serves as a hydrogen bond donor, capable of interacting with electron-rich residues in the binding site.

Hydrophobic Regions: Besides the aromatic ring, the ethylene bridge in the oxazinone ring and the methylene group of the acetamide side chain contribute to the molecule's hydrophobic character, which can be important for van der Waals interactions.

A visual representation of these putative pharmacophoric features is presented below:

Table 1: Postulated Pharmacophoric Features of Caroxazone

| Feature | Structural Moiety | Potential Interaction Type |

| Aromatic Ring | Benzene ring of the benzoxazinone scaffold | π-π stacking, hydrophobic |

| Hydrogen Bond Acceptor 1 | Carbonyl oxygen in the oxazinone ring | Hydrogen bonding |

| Hydrogen Bond Acceptor 2 | Ether oxygen in the oxazinone ring | Hydrogen bonding |

| Hydrogen Bond Acceptor 3 | Carbonyl oxygen of the acetamide side chain | Hydrogen bonding |

| Hydrogen Bond Donor | Amine group (-NH2) of the acetamide side chain | Hydrogen bonding |

| Hydrophobic Region | Ethylene and methylene groups | van der Waals, hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For Caroxazone derivatives, QSAR studies are instrumental in predicting the activity of novel analogs and in providing insights into the structural requirements for optimal biological response.

Although specific QSAR models for Caroxazone are not readily found in the public domain, studies on related benzoxazinone derivatives offer a blueprint for how such models could be developed. For instance, a 3D-QSAR study on substituted benzoxazinones as antiplatelet agents revealed the importance of steric, electrostatic, and hydrophobic fields in determining their activity. mdpi.com

A hypothetical QSAR study on a series of Caroxazone derivatives might involve the following steps:

Data Set Compilation: A series of Caroxazone analogs with varying substituents on the aromatic ring and the acetamide side chain would be synthesized and their biological activities (e.g., IC50 values) determined.

Descriptor Calculation: A wide range of molecular descriptors, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological indices, would be calculated for each analog.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms would be employed to build a predictive model that correlates the calculated descriptors with the observed biological activities.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Table 2: Hypothetical Data for a QSAR Study of Caroxazone Derivatives

| Derivative | R1-substituent | R2-substituent | logP | Molar Refractivity | Electronic Parameter (σ) | Biological Activity (log 1/IC50) |

| 1 | H | H | 1.5 | 55.2 | 0.00 | 5.2 |

| 2 | 4-Cl | H | 2.2 | 60.1 | 0.23 | 5.8 |

| 3 | 4-OCH3 | H | 1.4 | 57.8 | -0.27 | 5.1 |

| 4 | H | CH3 | 1.9 | 59.8 | 0.00 | 5.5 |

| 5 | 4-NO2 | H | 1.6 | 58.9 | 0.78 | 6.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Such a QSAR model could reveal, for example, that electron-withdrawing substituents on the aromatic ring and increased hydrophobicity at the R2 position of the acetamide side chain are positively correlated with the biological activity.

Design Principles for Modulating Selectivity and Potency of this compound

The rational design of Caroxazone analogs with enhanced potency and selectivity hinges on a clear understanding of its biological target and the application of established medicinal chemistry principles. Caroxazone has been identified as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that exists in two isoforms, MAO-A and MAO-B. nih.gov Therefore, a key design objective could be to achieve isoform-selective inhibition.

General design principles for modulating the potency and selectivity of Caroxazone analogs include:

Substitution on the Aromatic Ring: The electronic and steric properties of substituents on the benzene ring can significantly influence potency and selectivity. For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic distribution of the aromatic system, affecting its interaction with the target. The position of the substituent is also critical.

Modification of the Acetamide Side Chain: The length, branching, and functional groups of the side chain can be modified to explore the binding pocket and establish additional interactions. For example, replacing the primary amide with secondary or tertiary amides, or other functional groups, could impact hydrogen bonding capacity and steric fit.

Scaffold Hopping and Ring Variation: While maintaining the core pharmacophoric features, the benzoxazinone scaffold itself could be modified. This could involve altering the ring size, introducing heteroatoms, or replacing the entire scaffold with a bioisosteric equivalent.

Structure-Based Design: If the three-dimensional structure of the target enzyme in complex with Caroxazone or a close analog is available, structure-based drug design (SBDD) can be a powerful tool. This approach allows for the rational design of modifications that optimize interactions with specific residues in the active site, thereby enhancing potency and selectivity. Studies on other benzoxazinone derivatives have successfully employed SBDD to develop potent and selective inhibitors of various enzymes.

Table 3: Hypothetical Design Strategies and Their Rationale for Caroxazone Analogs

| Modification Strategy | Rationale | Desired Outcome |

| Introduce small, electron-withdrawing groups at the 6- or 7-position of the aromatic ring. | To probe for specific interactions in a potential sub-pocket and modulate the electronics of the aromatic system. | Increased potency and potential for isoform selectivity. |

| Replace the primary amide with a small alkyl-substituted secondary amide. | To explore hydrophobic interactions in the vicinity of the side chain and potentially alter the hydrogen bonding pattern. | Altered potency and/or selectivity profile. |

| Introduce a hydroxyl group on the aromatic ring. | To introduce a new hydrogen bonding interaction and potentially improve solubility. | Enhanced potency and improved pharmacokinetic properties. |

| Isosteric replacement of the ether oxygen with a sulfur atom (thiobenzoxazinone). | To subtly alter the geometry and electronic properties of the heterocyclic ring. | Modified biological activity and selectivity. |

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

Combinatorial chemistry offers a high-throughput approach to generate a large number of structurally diverse analogs based on a common scaffold, such as that of Caroxazone. This allows for a rapid exploration of the SAR and the identification of lead compounds with improved properties.

A combinatorial library of Caroxazone derivatives could be synthesized by employing a multi-component reaction strategy or a parallel synthesis approach. The core benzoxazinone scaffold can be readily synthesized from substituted anthranilic acids. The diversity of the library can be introduced by using a variety of building blocks at different positions of the molecule.

For example, a library could be generated by reacting a set of diverse anthranilic acids (varying the substituents on the aromatic ring) with a range of N-protected amino acids, followed by cyclization and deprotection to yield a library of Caroxazone analogs with different side chains.

Key diversification points for a Caroxazone-based combinatorial library would include:

Position R1 on the aromatic ring: A wide variety of commercially available substituted anthranilic acids can be used to introduce diverse functional groups at this position.

The side chain (R2): Different amino acids or other carboxylic acid-containing building blocks can be coupled to the benzoxazinone core to generate a diverse set of side chains.

The resulting library of compounds would then be screened for biological activity, and the data obtained would be used to further refine the SAR and guide the design of the next generation of analogs.

Bioisosteric Replacement Strategies in this compound Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. This involves replacing a functional group with another group that has similar steric and electronic properties.

Several bioisosteric replacement strategies could be applied to optimize the properties of Caroxazone:

Amide Bioisosteres: The primary amide in the side chain is a key functional group. It could be replaced with other groups that can act as hydrogen bond donors and acceptors, such as a reverse amide, a sulfonamide, or a variety of five-membered heterocyclic rings (e.g., oxadiazole, triazole). This could improve metabolic stability and oral bioavailability.

Carbonyl Bioisosteres: The carbonyl group in the oxazinone ring is a potential site for metabolic attack. It could be replaced with a thiocarbonyl group or other isosteres to modulate the reactivity and electronic properties of the ring system.

Ring Bioisosteres: The entire benzoxazinone ring system could be replaced with other bicyclic heteroaromatic scaffolds that maintain a similar spatial arrangement of the key pharmacophoric features. Examples could include quinazolinones, benzoxazoles, or benzimidazoles.

Table 4: Potential Bioisosteric Replacements for Functional Groups in Caroxazone

| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |

| Primary Amide (-CONH2) | Sulfonamide (-SO2NH2), Tetrazole, Oxadiazole | Improve metabolic stability, alter hydrogen bonding capacity, modulate pKa. |

| Carbonyl (C=O) in oxazinone ring | Thiocarbonyl (C=S), Oxime (C=NOH) | Modify electronic properties, potentially alter metabolic profile. |

| Ether (-O-) in oxazinone ring | Thioether (-S-), Methylene (-CH2-) | Change bond angles and lipophilicity. |

| Benzene Ring | Thiophene, Pyridine | Alter aromaticity, introduce heteroatoms for potential new interactions. |

Prodrug Design Concepts for this compound (Preclinical/Theoretical)

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body.

For Caroxazone, several prodrug strategies could be envisioned, particularly to enhance its solubility or to achieve targeted delivery:

Improving Aqueous Solubility: If Caroxazone suffers from poor aqueous solubility, a prodrug approach could involve attaching a polar promoiety to the molecule. For example, the amide nitrogen could be derivatized with a phosphate or an amino acid ester group. These polar groups would be cleaved by enzymes in the body (e.g., phosphatases or esterases) to release the active Caroxazone.

Targeted Delivery: A prodrug could be designed to be selectively activated at the site of action. For instance, if the target is in a specific tissue that has a high concentration of a particular enzyme, a promoiety that is a substrate for that enzyme could be attached to Caroxazone.

Modulating Lipophilicity: To improve membrane permeability, a lipophilic promoiety could be attached to the molecule. This could involve esterification of a hydroxyl group (if introduced into the structure) or acylation of the amide nitrogen.

These prodrug concepts are currently theoretical and would require extensive preclinical evaluation to determine their feasibility and effectiveness.

Computational Chemistry and Theoretical Studies of Carminazone

Quantum Mechanical Calculations of Carminazone Electronic Structure and Reactivity

No specific quantum mechanical calculations for this compound's electronic structure and reactivity have been reported in the reviewed literature.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are foundational in computational chemistry for investigating the electronic properties of a molecule. mdpi.comwikipedia.org Such calculations for this compound would determine its electronic structure, which governs its stability, reactivity, and physical properties. aps.orgmdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uklibretexts.orgutexas.edu The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. utm.my These calculations can predict sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for understanding its potential chemical interactions and metabolic pathways. rsc.org

Molecular Docking and Virtual Screening for this compound Target Prediction

There are no published molecular docking or virtual screening studies specifically identifying biological targets for this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). mdpi.combhu.ac.inejmo.org This method is crucial for identifying potential biological targets by simulating the interaction between a small molecule and a macromolecule with a known three-dimensional structure. nih.gov The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. frontiersin.org By performing virtual screening, where this compound would be docked against a large library of known protein structures, researchers could generate a ranked list of potential biological targets. columbiaiop.ac.inschrodinger.com This approach helps prioritize targets for further experimental validation. libretexts.org

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogs

Specific pharmacophore models for this compound and its analogs have not been developed or published.

Pharmacophore modeling is a central component of ligand-based drug design, particularly when the structure of the biological target is unknown. parssilico.comslideshare.netoptibrium.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. scbdd.comrsc.org By analyzing a set of known active molecules, a common feature pharmacophore can be generated. This model then serves as a 3D query to search compound databases for new, structurally diverse molecules that fit the model and are likely to be active. utm.my For this compound, this would involve identifying its key chemical features and using them to design novel analogs with potentially improved potency or selectivity. greenstonebio.com

In Silico Prediction of Preclinical ADMET Properties

A comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound is not available in the scientific literature.

In silico ADMET prediction is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. mdpi.comsimulations-plus.com Various computational models and web servers, such as pkCSM and SwissADME, are used to estimate these properties based on a molecule's structure. wikipedia.orgnih.gov Predictions typically include parameters like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicities. arxiv.org Evaluating the ADMET properties of this compound computationally would help to anticipate its behavior in a biological system and identify potential liabilities before committing to expensive and time-consuming experimental studies. wikipedia.org

Machine Learning and Artificial Intelligence Applications in this compound Research

No research articles applying machine learning (ML) or artificial intelligence (AI) specifically to this compound have been found.

AI and ML are revolutionizing drug discovery by analyzing vast datasets to uncover complex patterns and make predictions. imperial.ac.ukmdpi.com In the context of a compound like this compound, ML models could be trained on data from similar molecules to predict a wide range of properties, from biological activity and target identification to ADMET characteristics. arxiv.org Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, correlate variations in the chemical structure of compounds with changes in their biological activity. If a dataset of this compound analogs with corresponding activity data were available, a QSAR model could be built to guide the design of more potent compounds.

Analytical and Bioanalytical Methodologies for Carminazone Research

Chromatographic Techniques for Carminazone Separation and Purification (e.g., HPLC, GC, TLC)

Chromatography is fundamental to the isolation and purification of this compound from synthesis reaction mixtures or natural sources, as well as for separating it from its metabolites. The choice of technique depends on the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of this compound and other anthracyclines due to its high resolution, speed, and sensitivity. shimadzu.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. dcu.iethermofisher.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic or trifluoroacetic acid to ensure good peak shape and reproducibility. sielc.com Separation is based on the differential partitioning of this compound and related impurities between the stationary and mobile phases. Detection is typically achieved using a UV-Vis detector, exploiting the chromophoric nature of the anthracycline ring system, or a fluorescence detector for enhanced sensitivity. researchgate.net

Gas Chromatography (GC): The use of Gas Chromatography for analyzing intact this compound is limited due to the compound's low volatility and thermal instability. Direct analysis would require high temperatures that would likely cause decomposition. Therefore, GC analysis of anthracyclines generally necessitates a derivatization step to convert the non-volatile drug into a more volatile and thermally stable compound. researchgate.netnih.gov This added complexity makes GC less favorable than HPLC for routine analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method often employed for monitoring reaction progress, checking the purity of fractions during purification, and preliminary sample analysis. iitg.ac.inumich.edu The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. microbenotes.com The sample is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase. libretexts.org Separation occurs based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. microbenotes.com Spots are visualized under UV light or by using a chemical staining agent. microbenotes.com

Table 1: Overview of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Mobile Phase (Typical) | Principle | Application |

|---|---|---|---|---|

| HPLC | C18-bonded silica (Reversed-Phase) | Acetonitrile/Water with acid modifier | Partitioning | Purification, Quantitative Analysis, Purity Check |

| GC | Capillary column (e.g., polysiloxane) | Inert gas (e.g., He, N₂) | Partitioning (after derivatization) | Limited use due to thermal instability |

| TLC | Silica gel or Alumina | Solvent mixture (e.g., Chloroform/Methanol) | Adsorption | Reaction Monitoring, Purity Screening |

Spectroscopic Characterization of this compound and its Metabolites (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound and its biotransformation products. Each technique provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise molecular structure of this compound. acs.org ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.nethmdb.ca Advanced 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity between atoms, confirming the identity of the tetracyclic aglycone, the sugar moiety, and the benzoylhydrazone side chain. researchgate.net NMR is crucial for unequivocally identifying metabolites by pinpointing the exact sites of metabolic modification. However, its relatively low sensitivity requires pure samples in significant quantities. umich.edu

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of this compound. gentechscientific.com When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly sensitive and selective tool for identifying compounds in complex mixtures. measurlabs.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions. tutorchase.com This fragmentation pattern serves as a molecular fingerprint, enabling the structural confirmation of this compound and the identification of its metabolites, even at very low concentrations. savemyexams.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. libretexts.orgwikipedia.org The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. masterorganicchemistry.com For this compound, characteristic peaks would include absorptions for O-H (hydroxyl groups), C=O (quinone and ketone carbonyls), C=C (aromatic rings), and N-H and C=N bonds of the hydrazone moiety. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extensive conjugated system of the anthracycline chromophore in this compound gives rise to strong absorption in the UV and visible regions of the electromagnetic spectrum. A UV-Vis spectrum provides information about the electronic structure and can be used for quantitative analysis based on the Beer-Lambert law. It is also commonly used as a detection method in HPLC. sielc.com

Table 2: Spectroscopic Methods for this compound Characterization

| Technique | Information Provided | Typical Application |

|---|---|---|

| NMR | Detailed 3D structure, atom connectivity | Structural elucidation of pure compound and metabolites |

| MS | Molecular weight, elemental formula, fragmentation pattern | Identification, structural confirmation, metabolite ID |

| IR | Presence of functional groups | Structural confirmation, functional group analysis |

| UV-Vis | Electronic structure, chromophore integrity | Quantification, HPLC detection |

Quantitative Determination of this compound in Biological Matrices (e.g., cell culture media, animal plasma/tissues)

To understand the pharmacokinetics of this compound, it is essential to measure its concentration over time in various biological matrices. dcu.ie These analyses are challenging due to the complexity of the matrices and the low concentrations of the analyte.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs like this compound. researchgate.netresearchgate.net The method combines the superior separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry.

The typical workflow involves:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix (e.g., plasma, tissue homogenate). thieme-connect.com This is critical to remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netoatext.com An internal standard, a compound structurally similar to this compound, is added at the beginning to correct for variability during sample processing and analysis.

Chromatographic Separation: The prepared extract is injected into an HPLC system, usually a reversed-phase column, to separate this compound from its metabolites and other endogenous components.

Mass Spectrometric Detection: The analyte is detected using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process provides excellent signal-to-noise ratios, allowing for quantification down to the ng/mL or even pg/mL level. researchgate.net

Table 3: Example Parameters for LC-MS/MS Quantification of an Anthracycline in Plasma

| Parameter | Description |

|---|---|

| Sample Prep | Protein precipitation with acetonitrile, followed by centrifugation |

| HPLC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.4 mL/min |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | e.g., Precursor ion (m/z) → Product ion (m/z) for this compound and Internal Standard |

Development of High-Throughput Analytical Assays for this compound

In drug discovery and development, there is a need to analyze a large number of samples quickly and efficiently. High-throughput screening (HTS) and high-throughput analytical methods are employed for this purpose. oncotarget.com

For this compound, high-throughput assays could be developed for several applications:

Screening for New Derivatives: Cell-based assays in microplate formats (96- or 384-well) can be used to rapidly screen libraries of new this compound analogues for enhanced cytotoxic activity or reduced toxicity. nih.govplos.org

Pharmacokinetic Studies: In preclinical and clinical studies that generate thousands of samples, high-throughput bioanalytical methods are essential. nih.gov This is achieved by automating sample preparation using robotic liquid handlers and developing very fast LC-MS/MS methods (with run times of 1-2 minutes per sample). mdpi.com Techniques like microchip capillary electrophoresis also offer platforms for rapid, automated analysis. mdpi.com

Mechanism of Action Studies: Assays that measure specific cellular events, such as DNA intercalation or topoisomerase II inhibition, can be adapted to a high-throughput format to screen for compounds that modulate these pathways. researchgate.net A gel mobility shift assay, for instance, can be used for high-throughput screening of anthracyclines based on their DNA intercalation activity. researchgate.net

The development of these assays focuses on miniaturization, automation, and speed, without compromising the quality and reliability of the data. nih.gov

Radiosynthesis and Isotopic Labeling of this compound for Research Applications

Isotopic labeling is a powerful technique used to trace the fate of a molecule in a biological system or to aid in structural analysis. researchgate.net For this compound, this can involve synthesizing the molecule with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C).

Stable Isotope Labeling: this compound labeled with stable isotopes is primarily used as an internal standard in quantitative mass spectrometry assays. A stable isotope-labeled (SIL) internal standard is the ideal choice as it has nearly identical chemical and physical properties to the analyte but a different mass, allowing for the most accurate correction of matrix effects and procedural losses. Labeled compounds, particularly with ¹³C and ¹⁵N, are also used in NMR-based studies to investigate the interaction of the drug with its biological targets, such as DNA or proteins. researchgate.netnih.govx-mol.net

Radiolabeling: this compound synthesized with a radioactive isotope like Carbon-14 (¹⁴C) or Tritium (³H) is used in drug metabolism and disposition studies. By administering the radiolabeled compound to an animal model, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the drug and all its metabolites by measuring radioactivity in various tissues, fluids, and excreta. This provides a complete picture of the drug's fate in the body, which is difficult to achieve with non-labeled methods that rely on identifying each metabolite individually.

The synthesis of labeled this compound would require introducing the isotope at a specific, stable position in the molecule, often starting from a labeled precursor early in the synthetic route.

Intellectual Property and Patent Landscape Surrounding Carminazone Academic Perspective

Analysis of Foundational Patents Related to Carminazone Synthesis and Derivatization

A foundational patent for a chemical compound typically covers the core molecular structure, methods of its synthesis, and its initial demonstrated utility. Such a patent would be crucial for securing exclusive rights to produce and sell this compound. The claims would likely be broad, encompassing not only the specific this compound structure but also potential variations or derivatives.

In the case of this compound, no specific foundational patents for its synthesis or derivatization have been identified in the public domain. If such patents exist, they would likely detail the key chemical reactions, starting materials, and purification methods. An analysis of these patents would be essential for any party wishing to conduct research on or commercialize this compound, as it would define the scope of the patent holder's monopoly.

Patenting Strategies for Novel this compound Analogs and Their Preclinical Applications

When a foundational patent for a compound exists, subsequent innovation often focuses on developing novel analogs with improved properties. Patenting strategies for these analogs are a critical component of life-cycle management for a drug candidate. These strategies often involve filing patents on:

New Chemical Entities (NCEs): Structurally similar molecules with modifications designed to enhance efficacy, reduce toxicity, or improve pharmacokinetic properties.

New Formulations: Novel delivery systems or compositions that improve the stability or bioavailability of the compound.

New Medical Uses: The application of the compound or its analogs for treating different diseases.

For this compound analogs, a patenting strategy would likely focus on demonstrating unexpected and superior properties compared to the parent compound. This could involve showing enhanced cytotoxic activity in preclinical cancer models, a broader spectrum of antibiotic activity, or a more favorable safety profile.

Freedom to Operate Assessments in this compound Research Programs

A Freedom to Operate (FTO) assessment is a critical due diligence step in any drug discovery and development program. It aims to determine whether a proposed product or process infringes on the existing patent rights of third parties. An FTO analysis for a this compound research program would involve a thorough search of patent literature to identify any active patents that could potentially be infringed by the synthesis, use, or commercialization of this compound or its analogs.

The scope of an FTO search would include patents claiming:

The this compound chemical structure itself.

Methods of synthesizing this compound or key intermediates.

Methods of using this compound to treat specific diseases.

If blocking patents are identified, a company or research institution would need to consider several options, such as licensing the technology, designing around the patented invention, or challenging the validity of the patent.

Academic Licensing and Collaborative Research Initiatives Related to this compound Technologies

Universities and research institutions are often the source of early-stage drug discovery. When a novel compound like this compound is discovered in an academic setting, the institution's technology transfer office typically manages the intellectual property. This can lead to:

Licensing Agreements: The university may license the patent rights to an established pharmaceutical company or a spin-out venture for further development and commercialization. These agreements typically involve upfront payments, milestone payments, and royalties on future sales.

Collaborative Research Agreements: These agreements facilitate partnerships between academic researchers and industry. They define the scope of the research, the contributions

Future Directions and Emerging Research Avenues for Carminazone

Exploration of Unconventional Biological Activities of Carminazone (Preclinical)

While initial research may have identified a primary biological activity for this compound, its full therapeutic potential may be much broader. A comprehensive preclinical screening program is essential to uncover novel bioactivities that could open up new therapeutic applications. The investigation into lesser-known biological effects of natural compounds has often led to significant discoveries. mdpi.com Future research on this compound should systematically explore a range of unconventional activities beyond its initial characterization.

Potential areas for exploration include:

Antimicrobial Activity: Investigating this compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi could reveal potential applications in treating infectious diseases. mdpi.com

Anti-inflammatory Properties: Many natural compounds possess potent anti-inflammatory effects. nih.gov Evaluating this compound's ability to modulate key inflammatory pathways could position it as a candidate for chronic inflammatory diseases.